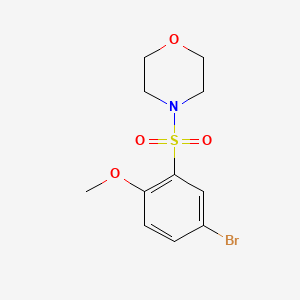

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine

説明

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO4S and a molecular weight of 336.21 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a phenylsulfonyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Chemical Reactions Involving 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine

This compound can participate in various chemical reactions due to its functional groups. Key reactions include:

-

Nucleophilic Substitution Reactions : The sulfonamide nitrogen can act as a nucleophile, allowing for further functionalization.

-

Electrophilic Aromatic Substitution : The presence of the bromine atom on the phenyl ring makes it susceptible to electrophilic substitution reactions, which can introduce additional substituents at different positions on the aromatic ring.

-

Deprotection and Hydrolysis : Under acidic or basic conditions, the methoxy group can be hydrolyzed, leading to the formation of phenolic derivatives.

Biological Activity and Mechanism of Action

Research indicates that this compound exhibits potential biological activities, including anti-cancer properties. Its mechanism of action may involve:

-

Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

-

Receptor Binding : It is believed that this compound can bind to certain receptors or enzymes, modulating their activity and influencing cellular pathways.

Studies have shown that derivatives similar to this compound demonstrate significant anti-proliferative effects against various cancer cell lines .

科学的研究の応用

Medicinal Chemistry

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine has shown promise in drug development due to its potential biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in vitro tests demonstrated a significant reduction in cell viability of HeLa and MCF-7 cells when treated with this compound, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Research conducted at Oregon State University reported that this compound exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL .

Biological Research

The compound is being investigated for its role in biochemical pathways:

- Mechanisms of Action : The bromine atom enhances electrophilic character, facilitating interactions with nucleophiles in biological systems. Additionally, upon UV irradiation, it generates reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects .

Material Science

In materials science, this compound serves as an intermediate in the synthesis of polymers and other materials:

- Polymer Production : The compound's unique structure allows it to be utilized in creating polymers with specific properties, which can be tailored for applications in coatings, adhesives, and other industrial products.

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations:

- Photoprotection : Due to its structural similarities to known UV filters, it is being explored for potential applications in protecting skin from UV radiation .

Anticancer Potential Study

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results showed that treatment with this compound at concentrations of 25 µM resulted in a 60% reduction in cell viability after 48 hours. Elevated apoptotic markers indicated activation of programmed cell death pathways.

Antimicrobial Efficacy Study

Research focusing on the antimicrobial efficacy of this compound revealed significant reductions in bacterial counts against various pathogens. The study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent .

作用機序

The mechanism of action of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .

類似化合物との比較

Similar Compounds

5-Bromo-2-methoxybenzenesulfonyl chloride: A precursor used in the synthesis of 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine.

4-Bromo-2-methoxyphenol: A related compound with similar structural features.

5-Bromo-2-methoxybenzenesulfonyl fluoride: Another sulfonyl derivative with different reactivity.

Uniqueness

This compound is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The combination of the bromine atom, methoxy group, and sulfonyl moiety makes it a versatile compound for various applications in research and industry.

生物活性

4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The sulfonyl group enhances binding affinity to proteins, potentially leading to inhibition of specific enzymes or receptors involved in disease processes. This interaction can disrupt critical biochemical pathways, making it a candidate for further drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are indicative of its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against biofilm-forming bacteria, revealing a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin. This suggests potential for use in treating chronic infections where biofilm formation is a challenge.

- Cytotoxicity in Cancer Research : In a series of experiments, the compound exhibited dose-dependent cytotoxicity in MCF-7 cells, with an IC50 value indicating substantial growth inhibition. Flow cytometry analyses confirmed that the compound triggers apoptosis through the intrinsic pathway, as evidenced by increased annexin V positivity .

- Structure-Activity Relationship (SAR) : The presence of the bromine atom and methoxy group was found to significantly influence the compound's biological activity. Modifications in these substituents altered the binding affinity and efficacy against target enzymes, highlighting the importance of chemical structure in drug design .

特性

IUPAC Name |

4-(5-bromo-2-methoxyphenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S/c1-16-10-3-2-9(12)8-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEGRVPWQCKYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354538 | |

| Record name | 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325809-68-5 | |

| Record name | 4-(5-Bromo-2-methoxybenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。